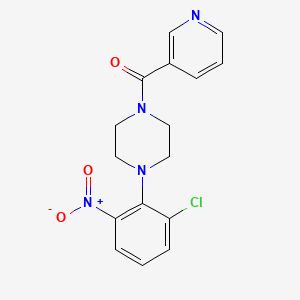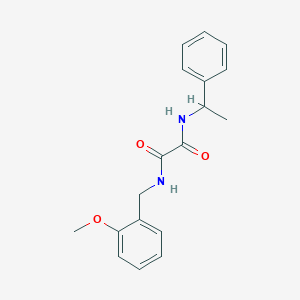![molecular formula C16H14ClN3O2 B4106553 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106553.png)
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol
Descripción general
Descripción
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol is a chemical compound that belongs to the class of triazole fungicides. It is widely used in the agricultural industry to control fungal diseases in crops. This compound has gained significant attention due to its potent antifungal activity and broad-spectrum efficacy against various fungal pathogens.
Mecanismo De Acción
The mechanism of action of 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol involves inhibition of the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity and subsequent cell death. This compound also interferes with the synthesis of chitin, a major component of the fungal cell wall, further contributing to its antifungal activity.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol exhibits low toxicity to humans and animals. However, it has been shown to have some effects on the liver and kidneys in high doses. This compound has also been shown to have some effects on the endocrine system, specifically on the thyroid gland. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol in lab experiments is its potent antifungal activity. This compound is effective against a broad range of fungal pathogens, making it a valuable tool for researchers studying fungal diseases. However, one limitation of using this compound is that it may have some effects on the endocrine system, which could complicate research in this area.
Direcciones Futuras
There are several future directions for research on 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol. One area of research could focus on the development of new formulations of this compound to improve its efficacy and reduce its potential side effects. Another area of research could focus on the use of this compound in combination with other antifungal agents to improve its effectiveness against resistant fungal pathogens. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly on the endocrine system. Finally, research could focus on the potential use of this compound in the treatment of fungal infections in humans and animals.
Conclusion:
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol is a potent antifungal agent that has gained significant attention due to its broad-spectrum efficacy against various fungal pathogens. Its mechanism of action involves inhibition of the biosynthesis of ergosterol and chitin, leading to the disruption of fungal cell membranes and subsequent cell death. While this compound has some effects on the liver, kidneys, and endocrine system, it has been shown to have low toxicity to humans and animals. Future research could focus on the development of new formulations, combination therapies, and potential use in the treatment of fungal infections in humans and animals.
Aplicaciones Científicas De Investigación
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol has been extensively studied for its antifungal activity against various fungal pathogens. It has been shown to be effective in controlling fungal diseases in crops such as wheat, rice, and soybean. Additionally, this compound has been investigated for its potential use in the treatment of fungal infections in humans and animals. Studies have shown that it exhibits potent antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
Propiedades
IUPAC Name |
4-[5-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-8-12(17)4-7-14(10)22-9-15-18-16(20-19-15)11-2-5-13(21)6-3-11/h2-8,21H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZAQCGCIGQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NC(=NN2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[({[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]benzoate](/img/structure/B4106475.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B4106480.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4106481.png)
![1-(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1-piperazinyl)-4-(4-methylphenyl)phthalazine](/img/structure/B4106483.png)


![5-[1-(4-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4106522.png)
![1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4106525.png)

![N-Benzyl-N-[2-(4-ethyl-piperazin-1-yl)-2-oxo-ethyl]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B4106539.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4106551.png)
![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B4106552.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4106560.png)